N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine
CAS No.: 946697-64-9
Cat. No.: VC2403293
Molecular Formula: C15H15F3N2O
Molecular Weight: 296.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946697-64-9 |
|---|---|
| Molecular Formula | C15H15F3N2O |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | 4-[3-(dimethylamino)phenoxy]-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C15H15F3N2O/c1-20(2)11-4-3-5-12(9-11)21-14-7-6-10(19)8-13(14)15(16,17)18/h3-9H,19H2,1-2H3 |
| Standard InChI Key | VCANGTQQNWWSHG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Introduction
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is a complex organic compound with the molecular formula C₁₅H₁₅F₃N₂O. It is characterized by its trifluoromethyl group and an amino group attached to a phenyl ring, which is connected to another phenyl ring via an ether linkage. This compound is of interest in various scientific fields due to its potential biological activities and applications in pharmaceutical research.
Functional Groups
The compound contains several functional groups:
-
Trifluoromethyl Group (-CF₃): Known for enhancing biological activity and stability.
-
Amino Group (-NH₂): Participates in hydrogen bonding and can be involved in various chemical reactions.
-
Ether Linkage (-O-): Connects the two phenyl rings, contributing to the compound's stability and reactivity.
-
Dimethylamine Moiety (-N(CH₃)₂): Contributes to the compound's basicity and potential interactions with biological targets.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine | C₁₅H₁₅F₃N₂O | Additional phenyl group increases lipophilicity |
| N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine | C₁₂H₁₇F₃N₂O | Different linker and functional group arrangement |
| N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine | C₁₂H₁₇F₃N₂O | Variation in amino substitution pattern |
These compounds demonstrate variations in biological activity and pharmacokinetics, indicating that slight modifications can significantly impact their properties and applications.
Safety and Handling
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is classified as an irritant. It should be handled with caution, and appropriate protective equipment should be worn during handling. Storage should be in a well-ventilated area, away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume